molecular formula C8H6ClF3O3S B13497704 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B13497704
M. Wt: 274.65 g/mol
InChI Key: RZPXZBYVVFMEAW-UHFFFAOYSA-N
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Description

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is known for its unique trifluoroethoxy group attached to a benzene ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,2-Trifluoroethoxy)benzene with chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to its trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

3-(1,1,2-trifluoroethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-8(11,12)5-10/h1-4H,5H2

InChI Key

RZPXZBYVVFMEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(CF)(F)F

Origin of Product

United States

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